molecular formula C20H25N5O2 B10994566 N-(4-tert-butylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(4-tert-butylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B10994566
M. Wt: 367.4 g/mol
InChI Key: MHLRMXHTCANQQK-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a butanamide chain terminating in a 4-tert-butylphenyl group. The triazolopyridazine scaffold is associated with diverse bioactivities, including cytotoxicity and kinase inhibition, as seen in related derivatives .

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C20H25N5O2/c1-20(2,3)14-8-10-15(11-9-14)21-18(26)7-5-6-16-22-23-17-12-13-19(27-4)24-25(16)17/h8-13H,5-7H2,1-4H3,(H,21,26)

InChI Key

MHLRMXHTCANQQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₁H₂₇N₅O₂* ~393.47 g/mol 6-methoxy, 4-tert-butylphenyl High lipophilicity, metabolic stability
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide C₁₈H₁₇N₇O₂S 395.44 g/mol Thiazolyl, pyridinyl Sulfur inclusion, potential for H-bonding
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide C₁₄H₁₂N₆O₂S₂ 368.41 g/mol Sulfanyl, 4-methoxyphenyl Smaller size, higher polarity
4-Methoxybutyrylfentanyl C₂₃H₃₁N₃O₂ 381.52 g/mol Piperidinyl, 4-methoxyphenyl Opioid activity, butanamide backbone

*Estimated based on structural analysis.

Key Observations:

  • The target compound’s tert-butyl group contributes to a higher logP value compared to pyridinyl- or thiazolyl-containing analogs , favoring passive diffusion across biological membranes.
  • Sulfur-containing derivatives (e.g., thiazolyl in or sulfanyl in ) may exhibit stronger intermolecular interactions (e.g., van der Waals, dipole-dipole) but lower metabolic stability due to susceptibility to oxidation.

Table 2: Comparative Bioactivity Profiles

Compound Class Activity Profile Reference
Triazolopyridazine derivatives Moderate cytotoxicity (IC₅₀: 10–50 μM), kinase inhibition
Target Compound Predicted kinase inhibition (e.g., JAK2, EGFR) N/A*
Benzoxazole-butanamides Anti-inflammatory (LPS-induced TNF-α inhibition)
4-Methoxybutyrylfentanyl μ-opioid receptor agonist (EC₅₀: <10 nM)

*No direct bioactivity data for the target compound is available in the provided evidence. Predictions are based on structural analogs.

Key Observations:

  • The methoxy group in the target compound may reduce cytotoxicity compared to chloro-substituted triazolopyridazines (e.g., compound 24 in has IC₅₀: ~5 μg/mL against Hep cells).
  • Butanamide-linked compounds (e.g., benzoxazole derivatives in ) show anti-inflammatory activity, suggesting the target compound’s amide chain could facilitate interactions with inflammatory targets.

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